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Abstract
NSC23005 sodium has been identified as a potent small molecule inhibitor of p18INK4C, a

negative regulator of hematopoietic stem cell (HSC) self-renewal. This technical guide provides

a comprehensive overview of the discovery, mechanism of action, and preclinical development

of NSC23005 sodium. The compound was discovered through an in silico screening approach

and subsequently optimized via structure-activity relationship studies. It has demonstrated

significant efficacy in promoting the ex vivo expansion of both murine and human HSCs, with a

reported half-maximal effective dose (ED50) of 5.21 nM. The mechanism of action is attributed

to the inhibition of p18INK4C, leading to the activation of cyclin-dependent kinases 4 and 6

(CDK4/6) and subsequent HSC proliferation. This document details the experimental

methodologies employed in its initial characterization and provides a summary of the key

quantitative data. As of the date of this publication, no public data from preclinical toxicology

studies or clinical trials are available for NSC23005 sodium.

Discovery of NSC23005 Sodium
The discovery of NSC23005 sodium, referred to as compound 40 in the primary literature, was

the result of a targeted effort to identify small molecule inhibitors of p18INK4C (p18) to promote

the ex vivo expansion of hematopoietic stem cells (HSCs).[1][2] The process began with an in
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silico, three-dimensional screening of a chemical library to find compounds that could

potentially bind to and inhibit p18.[1][2]

This initial virtual screening identified a lead compound, XIE18-6. Subsequently, a series of

analogues were synthesized and evaluated through structure-activity relationship (SAR)

studies to optimize the potency and biological activity.[1] These efforts culminated in the

identification of compound 40 (NSC23005) as the most potent p18 inhibitor, demonstrating a

significant ability to promote HSC expansion.

Experimental Workflow for Discovery
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Discovery workflow for NSC23005 sodium.
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Mechanism of Action
NSC23005 sodium functions as a specific inhibitor of p18INK4C. The INK4 family of proteins,

including p18, are crucial regulators of the cell cycle, acting as tumor suppressors by inhibiting

the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). In hematopoietic stem cells, p18

negatively regulates self-renewal.

By inhibiting p18, NSC23005 sodium prevents the formation of the p18-CDK4/6 complex. This

allows CDK4 and CDK6 to form active complexes with D-type cyclins, which then

phosphorylate the retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of

the E2F transcription factor, which in turn promotes the transcription of genes necessary for cell

cycle progression from the G1 to the S phase, ultimately resulting in HSC proliferation. Notably,

this expansion occurs without inducing differentiation or promoting the proliferation of leukemia

cells.

Signaling Pathway of NSC23005 Sodium

Inhibition by NSC23005

Cell Cycle Regulation

NSC23005 sodium p18 INK4C
Inhibits

CDK4/6
Inhibits

Active CDK4/6-
Cyclin D Complex

Cyclin D

Rb
Phosphorylates E2FSequesters

p-Rb

G1 to S Phase
Progression

Activates
HSC Proliferation

Click to download full resolution via product page

Signaling pathway of NSC23005 sodium in HSCs.

Quantitative Data Summary
The primary quantitative data available for NSC23005 sodium is its potent activity in promoting

the expansion of hematopoietic stem cells.
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Parameter Value Cell Type Assay Reference

ED50 5.21 nM

Murine

Hematopoietic

Stem Cells

Single-cell in

vitro culture

assay

Experimental Protocols
Detailed experimental protocols for the discovery and characterization of NSC23005 sodium
are outlined below. These are based on the methodologies described in the primary literature.

In Silico 3D Virtual Screening
Objective: To identify potential small molecule inhibitors of p18INK4C from a chemical library.

Methodology (Representative):

The three-dimensional crystal structure of p18INK4C is obtained from a protein data bank.

A virtual chemical library (e.g., ZINC database) is prepared for screening.

Molecular docking simulations are performed using software such as AutoDock or Glide to

predict the binding affinity and pose of each compound in the library to the active site of

p18.

Compounds are ranked based on their predicted binding energy and interactions with key

residues of the p18 protein.

A subset of high-ranking compounds is selected for in vitro biological testing.

Murine Hematopoietic Stem Cell (HSC) Ex Vivo
Expansion Assay

Objective: To evaluate the ability of NSC23005 sodium to promote the proliferation of murine

HSCs.

Methodology:
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Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice.

HSCs (Lin-Sca-1+c-Kit+, LSK cells) are isolated using magnetic-activated cell sorting

(MACS) or fluorescence-activated cell sorting (FACS).

Isolated HSCs are cultured in serum-free medium supplemented with a cytokine cocktail

(e.g., SCF, TPO, and Flt3-ligand).

NSC23005 sodium is added to the culture medium at various concentrations. A DMSO

control is also included.

Cells are incubated for a defined period (e.g., 7-10 days) at 37°C in a humidified

atmosphere with 5% CO2.

The total number of viable cells and the number of HSCs (identified by surface markers)

are quantified using a hemocytometer and flow cytometry.

The ED50 value is calculated based on the dose-response curve of HSC expansion.

Human Cord Blood CD34+ Cell Ex Vivo Expansion
Assay

Objective: To assess the effect of NSC23005 sodium on the expansion of human HSCs.

Methodology:

Mononuclear cells are isolated from human umbilical cord blood using Ficoll-Paque

density gradient centrifugation.

CD34+ cells (human HSCs) are enriched from the mononuclear cell fraction using

immunomagnetic beads.

Purified CD34+ cells are cultured in a serum-free expansion medium containing cytokines

such as SCF, TPO, Flt3-ligand, and IL-6.

NSC23005 sodium is added to the cultures at various concentrations, alongside a DMSO

control.
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Cells are cultured for a specified duration (e.g., 10-14 days).

The fold expansion of total nucleated cells and CD34+ cells is determined by cell counting

and flow cytometry.

p18-Targeting Specificity Assay (Representative)
Objective: To confirm that NSC23005 sodium's effects are mediated through the inhibition of

p18.

Methodology (e.g., using a CDK4/6 kinase assay):

Recombinant CDK4/Cyclin D and CDK6/Cyclin D complexes are prepared.

Recombinant p18 protein is added to a subset of the kinase reactions to inhibit CDK4/6

activity.

NSC23005 sodium is then added at various concentrations to the reactions containing

p18.

A kinase activity assay is performed using a substrate such as a retinoblastoma (Rb)

protein fragment and [γ-32P]ATP.

The phosphorylation of the Rb substrate is measured by autoradiography or a

luminescence-based assay.

The reversal of p18-mediated inhibition of CDK4/6 activity by NSC23005 sodium confirms

its target specificity.

Preclinical and Clinical Development Status
As of December 2025, a thorough search of public databases and scientific literature did not

yield any information on preclinical toxicology studies or clinical trials for NSC23005 sodium.

This suggests that the compound may still be in the early stages of preclinical research or that

its development has not been pursued into later stages that require public disclosure.

Conclusion
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NSC23005 sodium is a promising small molecule inhibitor of p18INK4C that has demonstrated

potent activity in promoting the ex vivo expansion of both murine and human hematopoietic

stem cells. Its discovery through in silico screening and subsequent optimization highlights a

successful drug discovery paradigm. The detailed mechanism of action, involving the

derepression of CDK4/6 activity, provides a solid rationale for its observed biological effects.

While the initial preclinical data are encouraging, further studies, including comprehensive

preclinical toxicology and safety pharmacology assessments, are necessary to determine its

potential for clinical translation. The lack of publicly available data on its later-stage

development warrants continued monitoring of the scientific literature for future updates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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